N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide
Description
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide is a complex organic compound featuring a furan ring, a pyrrolidine ring, and a phenoxyacetamide group
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H22N2O3/c21-18(14-23-15-7-2-1-3-8-15)19-13-16(17-9-6-12-22-17)20-10-4-5-11-20/h1-3,6-9,12,16H,4-5,10-11,13-14H2,(H,19,21) |
InChI Key |
SFOYVUKPQVQAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common route starts with the preparation of 2-(furan-2-yl)ethylamine, which is then reacted with pyrrolidine under appropriate conditions to form the intermediate. This intermediate is subsequently reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.
-
Step 1: Synthesis of 2-(furan-2-yl)ethylamine
Reagents: Furan-2-carboxaldehyde, ethylamine
Conditions: Reductive amination using a reducing agent like sodium borohydride
-
Step 2: Formation of the Intermediate
Reagents: 2-(furan-2-yl)ethylamine, pyrrolidine
Conditions: Reflux in an appropriate solvent such as ethanol
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Step 3: Final Product Formation
Reagents: Intermediate, phenoxyacetyl chloride, triethylamine
Conditions: Room temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
-
Oxidation: : The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reagents: Oxidizing agents like potassium permanganate
Conditions: Aqueous or organic solvent, room temperature
-
Reduction: : The amide group can be reduced to an amine.
Reagents: Reducing agents like lithium aluminum hydride
Conditions: Anhydrous conditions, low temperature
-
Substitution: : The phenoxy group can be substituted with other nucleophiles.
Reagents: Nucleophiles like amines or thiols
Conditions: Basic conditions, room temperature
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while reduction of the amide group produces the corresponding amine.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrrolidine rings can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide can be compared with similar compounds such as:
- N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-chloroacetamide
- N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-bromoacetamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The phenoxy group in this compound provides unique electronic and steric properties, making it distinct from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
